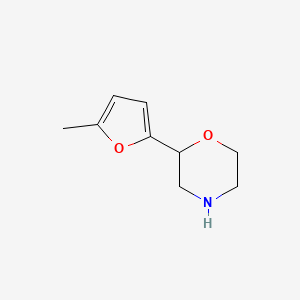

2-(5-Methylfuran-2-yl)morpholine

描述

2-(5-Methylfuran-2-yl)morpholine is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(5-Methylfuran-2-yl)morpholine is a compound that combines a morpholine ring with a 5-methylfuran moiety. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features:

- A morpholine ring, which is known for enhancing the pharmacokinetic properties of various drugs.

- A 5-methylfuran substituent that may contribute to its biological activity through specific interactions with biological targets.

Neuropharmacological Effects

Research indicates that morpholine derivatives, including this compound, can modulate neurotransmitter receptors and enzymes involved in neurodegenerative diseases. The morpholine ring often facilitates binding to central nervous system (CNS) targets, enhancing the efficacy of neuroactive compounds.

- CNS Targeting : Morpholines are frequently used in drug design to improve the ability of compounds to cross the blood-brain barrier (BBB) and interact with CNS receptors. For instance, studies have shown that the introduction of morpholine groups increases brain penetration and modulates receptor activity, particularly for metabotropic glutamate receptors (mGlu2) associated with mood disorders and neurodegenerative conditions .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes related to neurodegenerative diseases. For example, morpholine derivatives have been identified as potent inhibitors of δ-secretase, which plays a role in Alzheimer's disease pathology .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through its effects on nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In vitro studies demonstrated that certain derivatives can significantly reduce the expression of these inflammatory mediators in macrophage cells stimulated by lipopolysaccharides (LPS) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- The 5-methylfuran moiety is crucial for binding interactions with target proteins, potentially via hydrogen bonding or π-stacking interactions.

- Variations in the substituents on the furan ring can lead to significant changes in potency, as evidenced by SAR studies that explored numerous analogues .

| Compound | Substituent | IC50 (µM) | Notes |

|---|---|---|---|

| 1 | H | 5.1 | Base compound with 5-methylfuran |

| 2 | CH3 | 3.1 | Increased potency observed |

| 3 | Cl | 5.7 | Moderate activity |

| 4 | Br | 5.8 | Similar potency to Cl variant |

Case Studies

Several studies have reported on the biological activities of morpholine derivatives:

- Neurodegenerative Diseases : In a study focusing on Alzheimer's disease models, morpholine derivatives were shown to inhibit δ-secretase effectively, leading to reduced levels of amyloid-beta peptides .

- Anti-inflammatory Response : In RAW 264.7 macrophage cells treated with LPS, compounds derived from morpholine exhibited significant reductions in iNOS and COX-2 expression levels, suggesting their potential as therapeutic agents for inflammatory diseases .

属性

IUPAC Name |

2-(5-methylfuran-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7-2-3-8(12-7)9-6-10-4-5-11-9/h2-3,9-10H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWYSQNTGGMCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。